

The Molecular Architecture of Tomatidenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tomatidenol*

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Abstract

Tomatidenol, a spirosolane-type steroidal alkaloid, is a pivotal intermediate in the biosynthesis of steroidal glycoalkaloids in plants of the Solanaceae family, notably in tomatoes (*Solanum lycopersicum*). Its unique heterocyclic structure and its role as a precursor to bioactive compounds make it a subject of significant interest in natural product chemistry, plant biochemistry, and pharmacology. This technical guide provides a comprehensive overview of the molecular structure of **Tomatidenol**, detailing its chemical properties, stereochemistry, and the experimental protocols utilized for its structural elucidation. Furthermore, this document outlines its biosynthetic pathway and presents key analytical data in a structured format to facilitate further research and development.

Molecular Structure and Chemical Identity

Tomatidenol is a C27 steroidal alkaloid characterized by a spiroketal structure, which includes a fused oxa- and aza-heterocyclic ring system. It is the aglycone of the glycoalkaloid dehydrotomatine.^[1] The molecular structure of **Tomatidenol** is fundamentally a cholestan skeleton that has undergone significant modification to form the characteristic spirosolane framework.

Chemical and Physical Properties

The fundamental properties of **Tomatidenol** are summarized in the table below, providing a quick reference for its key identifiers and physicochemical characteristics.

Property	Value	Reference(s)
Molecular Formula	C ₂₇ H ₄₃ NO ₂	[2] [3] [4]
Molecular Weight	413.6 g/mol	[2] [4]
IUPAC Name	(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.0 ^{2,9} .0 ^{4,8} .0 ^{13,18}]icos-18-ene-6,2'-piperidine]-16-ol	[2]
CAS Number	546-40-7	[2] [4]
Canonical SMILES	C[C@H]1CC[C@]2(--INVALID-LINK--C[C@@H]4[C@@@]3(CC[C@H]5[C@H]4CC=C6[C@@@]5(CC-O)C)C">C@HC)NC1	[2]
InChIKey	KWVISVAMQJWJSZ-INULWVDGSA-N	[3]
Synonyms	Dehydrotomatidine, Tomatid-5-en-3 β -ol	[2]
Melting Point	206 °C	[4]
Boiling Point	537.9 °C at 760 mmHg	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	3	[4]

Stereochemistry

Tomatidenol possesses a complex and rigid three-dimensional structure with multiple stereocenters. The stereochemistry is crucial for its biological activity and its interactions with enzymes in the biosynthetic pathway. The absolute configuration of these chiral centers has been determined through extensive spectroscopic analysis and chemical synthesis.[5] The IUPAC name reflects the specific spatial arrangement of the atoms, which is essential for accurate representation and for understanding its structure-activity relationships.[2]

Experimental Protocols for Structural Elucidation

The determination of **Tomatidenol**'s molecular structure relies on a combination of chromatographic separation and advanced spectroscopic techniques.

Isolation and Purification

Tomatidenol is typically isolated from plant material, such as green tomatoes or tomato leaves, where it is present as its glycoside, dehydrotomatine.[6] A general workflow for its extraction and purification is as follows:



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Figure 1: General workflow for the isolation of **Tomatidenol**.

A high-throughput extraction method involves the homogenization of frozen plant tissue in a methanolic solvent system, followed by centrifugation and filtration.[4] For the isolation of the aglycone **Tomatidenol**, the crude extract containing dehydrotomatine undergoes acid hydrolysis to cleave the sugar moiety. The resulting mixture of aglycones is then subjected to chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), for purification.[7]

Spectroscopic Analysis

NMR spectroscopy is the most powerful tool for the complete structural assignment of **Tomatidenol**, providing detailed information about the carbon skeleton and the chemical environment of each proton.[6] While a complete, officially published dataset of assigned

chemical shifts for **Tomatidenol** is not readily available, the following table presents representative ¹H and ¹³C NMR chemical shift ranges for key functional groups in spirosolane-type alkaloids, based on data from similar compounds.

Table 2: Representative NMR Chemical Shift Ranges for **Tomatidenol**

Atom/Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C-3	3.5 - 4.5 (m)	70 - 75
C-5	-	140 - 145
C-6	5.3 - 5.5 (m)	120 - 125
C-16	4.2 - 4.5 (m)	80 - 85
C-18 (CH ₃)	0.7 - 0.9 (s)	15 - 20
C-19 (CH ₃)	1.0 - 1.2 (s)	18 - 23
C-21 (CH ₃)	0.9 - 1.1 (d)	15 - 20
C-22	-	98 - 102
C-26	2.5 - 2.8 (m), 3.3 - 3.6 (m)	48 - 52
C-27 (CH ₃)	0.8 - 1.0 (d)	18 - 22

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. m = multiplet, s = singlet, d = doublet.

Experimental Protocol for 2D NMR Analysis:

A comprehensive 2D NMR analysis is essential for unambiguous signal assignment. The following experiments are typically performed:

- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ^1H - ^{13}C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Samples are typically dissolved in deuterated solvents such as chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD).

Mass spectrometry provides information about the molecular weight and elemental composition of **Tomatidenol**, and tandem mass spectrometry (MS/MS) reveals its fragmentation patterns, which are characteristic of its structure.^[6]

Experimental Protocol for UHPLC-MS/MS Analysis:

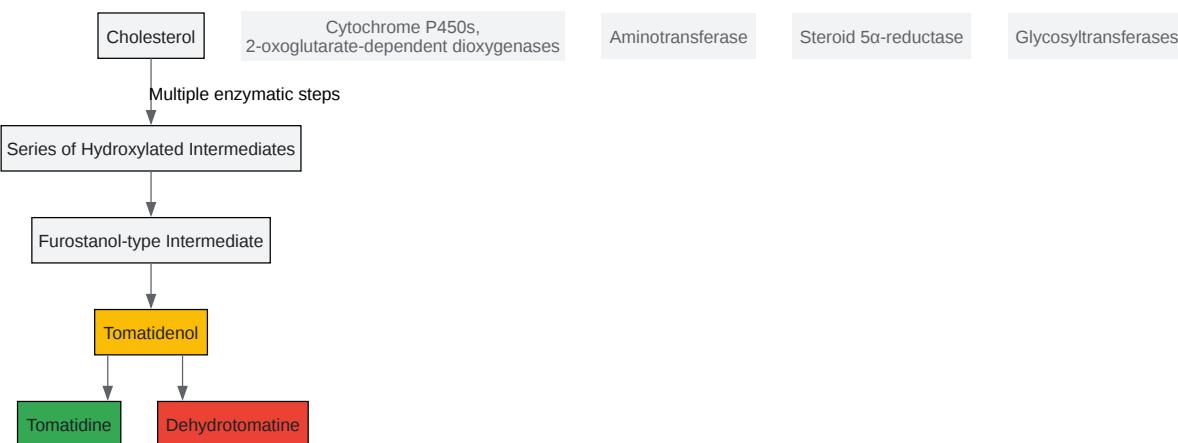
- Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used to separate **Tomatidenol** from other components. A typical setup involves a C18 reversed-phase column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid to improve ionization.^[4]
- Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.^[4]
- Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to obtain accurate mass measurements.^[3]
- Tandem MS (MS/MS): The protonated molecule $[\text{M}+\text{H}]^+$ is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

Table 3: Characteristic Mass Spectrometry Fragments of **Tomatidenol**

m/z (Da)	Proposed Fragment Structure/Loss
414.34	$[M+H]^+$ (Protonated molecule)
396.33	$[M+H - H_2O]^+$ (Loss of water from the hydroxyl group)
273.22	Cleavage of the E and F rings
255.21	Further fragmentation of the steroidal backbone

Biosynthesis of Tomatidenol

Tomatidenol is synthesized from cholesterol through a multi-step enzymatic pathway.^[6] This pathway involves a series of hydroxylation, oxidation, and cyclization reactions catalyzed primarily by cytochrome P450 monooxygenases and 2-oxoglutarate-dependent dioxygenases. ^[6]



[Click to download full resolution via product page](#)**Figure 2:** Simplified biosynthetic pathway of **Tomatidenol** and its derivatives.

The biosynthesis begins with cholesterol and proceeds through several hydroxylated intermediates.^[6] A key step is the formation of a furostanol-type intermediate, which is then converted to **Tomatidenol** through the action of an aminotransferase that introduces the nitrogen atom.^[6] **Tomatidenol** can then be further metabolized. For instance, it can be reduced by steroid 5 α -reductase to form tomatidine, its saturated analogue.^[6] Alternatively, it can be glycosylated by glycosyltransferases to form dehydrotomatine.^[6]

Conclusion

The molecular structure of **Tomatidenol**, with its intricate spirosolane framework, has been unequivocally established through a combination of sophisticated analytical techniques. This in-depth guide has provided a detailed overview of its chemical identity, stereochemistry, and the experimental methodologies employed for its characterization. The elucidation of its biosynthetic pathway offers insights into the complex metabolic networks within the Solanaceae family. The structured presentation of quantitative data and experimental protocols herein serves as a valuable resource for researchers in natural product chemistry, drug discovery, and plant sciences, paving the way for further exploration of **Tomatidenol**'s biological activities and potential applications.

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- To cite this document: BenchChem. [The Molecular Architecture of Tomatidenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1253344#what-is-the-molecular-structure-of-tomatidenol>]

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